molecular formula C2H4F3ISi B14508853 Trifluoro(2-iodoethyl)silane CAS No. 62967-82-2

Trifluoro(2-iodoethyl)silane

Cat. No.: B14508853
CAS No.: 62967-82-2
M. Wt: 240.04 g/mol
InChI Key: OOAYLTPSKFEIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoro(2-iodoethyl)silane is an organosilicon compound characterized by the presence of trifluoromethyl and iodoethyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoro(2-iodoethyl)silane can be synthesized through several methods. One common approach involves the reaction of trifluoroethyl iodide with a silicon-based reagent under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Trifluoro(2-iodoethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodoethyl group can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different silicon-containing products.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of silicon-oxygen bonds.

Common Reagents and Conditions:

    Substitution: Reagents such as organolithium or Grignard reagents are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds, while reduction and oxidation reactions produce different silicon-based products.

Scientific Research Applications

Trifluoro(2-iodoethyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of trifluoro(2-iodoethyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can form bonds with nucleophiles, while the iodoethyl group can participate in substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    Trifluorosilane: Similar in structure but lacks the iodoethyl group.

    Iodoethylsilane: Contains the iodoethyl group but lacks the trifluoromethyl group.

    Trifluoroethylsilane: Contains the trifluoromethyl group but lacks the iodoethyl group.

Uniqueness: Trifluoro(2-iodoethyl)silane is unique due to the presence of both trifluoromethyl and iodoethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups makes it a versatile compound in various chemical transformations and applications.

Properties

CAS No.

62967-82-2

Molecular Formula

C2H4F3ISi

Molecular Weight

240.04 g/mol

IUPAC Name

trifluoro(2-iodoethyl)silane

InChI

InChI=1S/C2H4F3ISi/c3-7(4,5)2-1-6/h1-2H2

InChI Key

OOAYLTPSKFEIQG-UHFFFAOYSA-N

Canonical SMILES

C(CI)[Si](F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.